Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate
Description
Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate (CAS: 38949-38-1) is an azo compound with a molecular formula of C₁₈H₂₁N₃O₆ . Its structure features a cyclohexane ring substituted with two dioxo groups (at positions 2 and 4), two methyl groups (at position 6), and an azo-linked 4-methyl-2-nitrophenyl moiety. The compound is synthesized via condensation reactions involving hydrazine derivatives under acidic conditions .
Properties
CAS No. |
38949-38-1 |
|---|---|
Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-5-[(4-methyl-2-nitrophenyl)diazenyl]-4,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-5-27-17(24)14-16(23)15(13(22)9-18(14,3)4)20-19-11-7-6-10(2)8-12(11)21(25)26/h6-8,14-15H,5,9H2,1-4H3 |
InChI Key |
SABNWZIMKVRPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C(C(=O)CC1(C)C)N=NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate typically involves the following steps:
Formation of the Azo Group: The azo group is usually formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound. In this case, 4-methyl-2-nitroaniline can be diazotized and then coupled with a suitable cyclohexane derivative.
Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various organic reactions, such as aldol condensation or Michael addition, to introduce the necessary functional groups.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the ester and nitro groups can interact with biological molecules, affecting their function. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Compound 1 : (2E)-Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono)-4-(Naphthalen-2-yl)-6-Arylcyclohex-3-Enecarboxylates (CAS: Not specified)
- Structure : Cyclohexene core with a 2,4-dinitrophenylhydrazone group and naphthalen-2-yl substituent.
- Key Differences :
Compound 2 : Ethyl 6,6-Dimethyl-3-(Methylsulfonyl)-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-46-0)
- Structure : Benzo[c]thiophene core with a methylsulfonyl group and tetrahydro substituents.
- Key Differences :
Compound 3 : Methyl 9-Chloro-3-Oxo-2,3,4,5-Tetrahydro-2,6-Methanobenzo[b]Azocine-6(1H)-Carboxylate (CAS: Not specified)
- Structure : Bicyclic azocine core with chloro and oxo substituents.
- Key Differences: Features a complex bicyclic scaffold (azocine) instead of a monocyclic cyclohexane.
Physicochemical and Functional Properties
| Property | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Weight | 375.38 g/mol | ~450 g/mol (estimated) | 330.42 g/mol |
| Chromophoric Group | Azo (-N=N-) | Hydrazone (-NH-N=) | None |
| Solubility | Moderate in ethanol | Low in polar solvents | High in DMSO |
| Potential Application | Dyes, photochemistry | Sensor materials | Pharmaceutical intermediates |
The azo group in the target compound enhances its utility in colorimetric applications, whereas Compound 2’s sulfonyl group may improve metabolic stability in drug design .
Biological Activity
Ethyl 6,6-dimethyl-3-((4-methyl-2-nitrophenyl)azo)-2,4-dioxocyclohexanecarboxylate (CAS No. 38949-38-1) is an azo compound characterized by its vivid color and complex structure, which includes a cyclohexane ring and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O6
- Molecular Weight : 375.4 g/mol
- IUPAC Name : Ethyl 2,2-dimethyl-5-[(4-methyl-2-nitrophenyl)diazenyl]-4,6-dioxocyclohexane-1-carboxylate
- InChI Key : SABNWZIMKVRPJZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Formation of the Azo Group : Diazotization of 4-methyl-2-nitroaniline followed by coupling with a cyclohexane derivative.
- Preparation of Cyclohexane Derivative : Using reactions like aldol condensation or Michael addition.
- Esterification : Introducing the ethyl ester group to complete the synthesis.
Anticancer Activity
Research indicates that azo compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds with similar structures demonstrate notable activity against the HeLa cell line.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 29 |
| Ethyl 6,6-dimethyl... | TBD | TBD |
The mechanism behind the anticancer activity is often attributed to the ability of these compounds to interact with cellular targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Azo compounds are also known for their antimicrobial properties. In particular, derivatives of this compound have been evaluated for their effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Cytotoxic Activity Evaluation : A study focusing on nitrogen-rich heterocycles found that compounds similar to Ethyl 6,6-dimethyl... exhibited significant cytotoxicity against HeLa cells (IC50 values ranging from 20 to 30 μM). The enhanced lipophilicity of these compounds contributes to their increased activity against cancer cells .
- Antimicrobial Potential : Another research highlighted that certain azo compounds showed broad-spectrum activity against common pathogens such as E. coli and S. aureus, indicating their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
